5-Iodoindoline
Overview
Description
Synthesis Analysis
The synthesis of 5-Iodoindoline and its derivatives is a key area of research, exploring various methodologies to achieve high yield and purity. For instance, the radiosynthesis of 5-[123/125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine, a derivative of 5-Iodoindoline, has been accomplished through radioiodination followed by acidic deprotection, showing potential as a ligand for nicotinic acetylcholine receptors (Horti et al., 1999). Additionally, synthesis approaches for 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines via iodine-mediated electrophilic and regioselective ring closure have been developed, demonstrating the versatility of iodine in facilitating complex synthesis pathways (Verma et al., 2011).
Molecular Structure Analysis
The molecular structure of 5-Iodoindoline and its derivatives has been extensively studied, revealing intricate details about their arrangement and interactions. For example, the crystal structure of 1-ethyl-5-iodoindolin-2-one showcases molecules arranged in columns, interacting via intermolecular hydrogen bonds and iodine short contacts, presenting a one-dimensional zigzag iodine chain (Zhang et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions and properties of 5-Iodoindoline has led to the development of novel reactions and the understanding of its reactivity. The iodine-catalyzed oxidative functionalization of azaarenes with benzylic C(sp3)-H bonds via N-alkylation/amidation cascade, for instance, highlights the compound's potential in facilitating diverse chemical transformations (Luo et al., 2016).
Scientific Research Applications
Chefer et al. (1998) studied 5-[123I]iodo-A-85380, a derivative of 5-iodoindoline, as a promising ligand for Single Photon Emission Computed Tomography (SPECT) imaging of brain nicotinic acetylcholine receptors (nAChRs) (Chefer et al., 1998).
Mukhin et al. (2000) found that 5-iodo-A-85380 is a selective radioligand for in vivo imaging of alpha4beta2 nAChRs, with high specificity and low toxicity (Mukhin et al., 2000).
Zwart et al. (2002) discovered that 5-hydroxyindole potentiates alpha 7 nicotinic receptor-mediated responses and enhances acetylcholine-induced glutamate release in cerebellar slices (Zwart et al., 2002).
Ueda et al. (2008) reported that 5-iodo-A-85380, another derivative, prevents glutamate neurotoxicity in rat cortical cultured neurons by activating alpha 4 beta 2 nAChRs and facilitating the influx of extracellular Ca2+ (Ueda et al., 2008).
Rajasekharan et al. (2017) found that 5-Iodoindole has high nematicidal activities against the pinewood nematode Bursaphelenchus xylophilus, suggesting its potential application in ecological environments to control its devastating destruction (Rajasekharan et al., 2017).
Pimlott et al. (2004) indicated that 5-I-A-85380 is useful for in vitro and in vivo single photon emission tomography human studies investigating disease symptoms and progression, response to acetylcholinesterase-inhibiting drugs, and differentiating primary degenerative dementia from vascular dementia (Pimlott et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-iodo-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADZERKEXPUPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoindoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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